

## cashmeran chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

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# An In-depth Technical Guide to Cashmeran Introduction

Cashmeran®, a synthetic polycyclic ketone developed by International Flavors & Fragrances (IFF), is a cornerstone of modern perfumery.[1] Its chemical name is 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone (DPMI).[1][2] Discovered in 1969 by John B. Hall, Cashmeran is prized for its unique and complex olfactory profile, which bridges woody, musky, and amber notes with spicy and floral undertones.[1][3] Unlike traditional polycyclic musks, it possesses a multifaceted scent that imparts a warm, diffusive, and "cashmere-like" softness to fragrance compositions.[1] This document provides a detailed technical overview of Cashmeran's chemical structure, physicochemical and olfactory properties, a representative synthesis protocol, analytical methodologies, and its interaction with olfactory signaling pathways.

## **Chemical Structure and Identification**

**Cashmeran** is a bicyclic alicyclic ketone derived from an indane skeleton.[3] The structure consists of a fused cyclopentane and cyclohexane ring system with five methyl groups and a ketone functional group, which is the primary osmophore.[1][3]

- IUPAC Name: 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one[1][3]
- CAS Number: 33704-61-9[1][2][3]
- Molecular Formula: C14H22O[1][2][3]
- Synonyms: DPMI, Musk Indanone, Indomuscone[1][2]



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Figure 1: 2D Chemical Structure of Cashmeran.

## **Physicochemical and Olfactory Properties**

**Cashmeran** is a white to off-white solid at room temperature with a low melting point.[2][3] Its hydrophobic nature is indicated by its low water solubility and a log Kow of 4.2.[3]

### **Data Tables**

All quantitative data for **Cashmeran**'s properties are summarized in the tables below.

Table 1: Physicochemical Properties of Cashmeran

Property	Value	Source(s)
Molecular Weight	206.32 g/mol	[1][3][4]
Melting Point	27 °C (80.6 °F)	[2][3][4]
Boiling Point	~285 °C (545 °F) at 760 mmHg (Decomposes >220 °C)	[2][3][4]
Density	~0.96 g/cm³ at 20°C	[3][4]
Vapor Pressure	1 Pa (0.0075 mmHg) at 25°C	[3]
Water Solubility	49.1 mg/L at 20°C	[3]
Log P (Octanol/Water)	4.2 - 4.5	[1][3][4]
Flash Point	94 °C (201.2 °F)	[3][4][5]
Refractive Index	1.497 - 1.502 at 20°C	[3][4]



Table 2: Olfactory Properties of Cashmeran

Property	Description	Source(s)
Odor Type	Woody-Musky-Amber	[1]
Odor Profile	Diffusive, warm, and spicy with woody, musky, and amber facets. Possesses subtle spicy-floral, fruity (apple, red fruit), and coniferous nuances with a powdery, velvet-like texture.	[1][3][5]
Odor Strength	Strong, diffusive, and long-lasting.	[1]
Odor Threshold	1.2 ng/L in air	[4]
Substantivity	~48 hours on skin and textiles	[1][5]
Typical Use Level	Traces to 2% in fine fragrance compositions	[1][2][5]

# **Experimental Protocols**Synthesis of Cashmeran

The industrial synthesis of **Cashmeran** typically involves the oxidation of a pentamethylindane precursor. A representative two-stage process is described below, based on publicly available synthesis routes.[6]

Objective: To synthesize 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (**Cashmeran**) from 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethylindane (THPMI).

### Materials:

- Olefin/paraffin mixture (containing ~60% THPMI)
- Cobalt naphthenate (Co-Naph) catalyst (e.g., 6 wt% Co in mineral spirits)



- Gold-Ceria (Au-CeO<sub>2</sub>) catalyst
- Distilled water
- · Pressurized air or oxygen source
- n-Hexadecane (external standard for GC analysis)
- Triphenylphosphine solution in acetone (for peroxide determination)
- Three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet

#### Protocol:

### Stage 1: Initial Oxidation

- Charge a three-necked round-bottom flask with 14 g of the THPMI olefin/paraffin mixture, 37 mg of cobalt-naphthenate catalyst, and 350 mg of distilled water.
- Heat the mixture to 125°C while stirring at 1000 rpm.[6]
- Once the target temperature is reached, introduce a continuous flow of air at a rate of 0.66 mL/s.[6]
- Monitor the reaction progress by periodically taking samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Use n-hexadecane as an external standard.
- Continue the reaction for approximately 17 hours. This stage typically yields a mixture containing **Cashmeran** and 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethyl-4-indanol.[6]

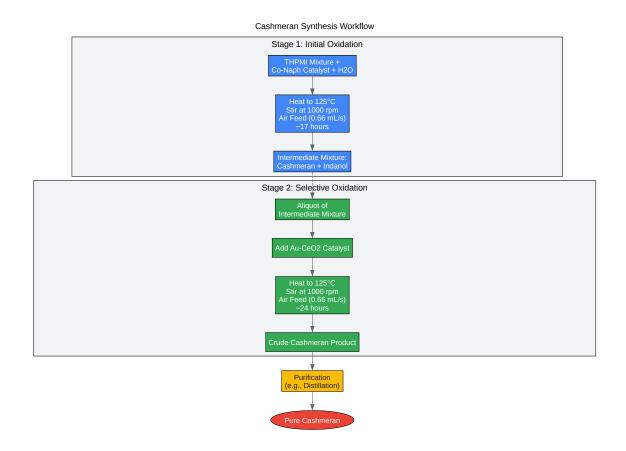
### Stage 2: Selective Oxidation of Alcohol Intermediate

- Take a 3 g aliquot of the resulting mixture from Stage 1 without any intermediate purification.
- Add 100 mg of Au-CeO2 catalyst to the aliquot in a suitable reaction vessel.[6]
- Heat the new mixture to 125°C with stirring at 1000 rpm.
- Re-introduce the air feed at 0.66 mL/s.



 Continue the reaction for approximately 24 hours, monitoring by GC-MS. This stage selectively oxidizes the alcohol intermediate to the target ketone, **Cashmeran**, increasing the final yield.[6]

Purification: The final product can be purified from the reaction mixture using standard laboratory techniques such as fractional distillation under reduced pressure or column chromatography.



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A simplified workflow for the two-stage synthesis of **Cashmeran**.

# **Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is the standard method for the identification, quantification, and purity assessment of volatile compounds like **Cashmeran**.



Objective: To confirm the identity and purity of a synthesized or commercial sample of **Cashmeran**.

#### Instrumentation:

- Gas Chromatograph (GC) with a flame ionization detector (FID) or coupled to a Mass Spectrometer (MS).
- Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness) is suitable.

### Sample Preparation:

- Prepare a stock solution of the Cashmeran sample at approximately 1000 μg/mL in a suitable solvent (e.g., acetone, ethanol, or chloroform).[3]
- Prepare a working standard by diluting the stock solution to a final concentration of 10  $\mu$ g/mL in the same solvent.

### GC-MS Parameters (Typical):

- Injector Temperature: 250°C
- Injection Volume: 1 μL (split or splitless mode)
- Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min)
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp: Increase at 10°C/min to 280°C.
  - Final hold: Hold at 280°C for 5-10 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C

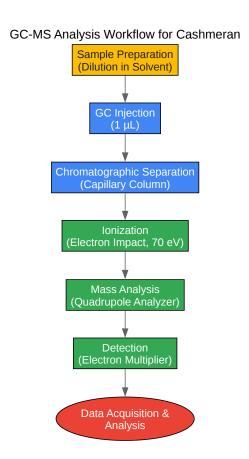


Ionization Mode: Electron Impact (EI) at 70 eV

Mass Scan Range: m/z 40-350

### Data Analysis:

- Retention Time: Compare the retention time of the major peak in the sample chromatogram with that of a known **Cashmeran** standard.
- Mass Spectrum: The mass spectrum of the peak should be compared to a reference spectrum from a library (e.g., NIST, Wiley). The spectrum of **Cashmeran** will show a molecular ion peak (M+) at m/z 206 and characteristic fragmentation patterns.
- Purity: Assess the purity by calculating the peak area percentage of the Cashmeran peak
  relative to the total area of all peaks in the chromatogram.



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A logical workflow for the GC-MS analysis of **Cashmeran**.

## **Biological Interaction: Olfactory Signaling Pathway**

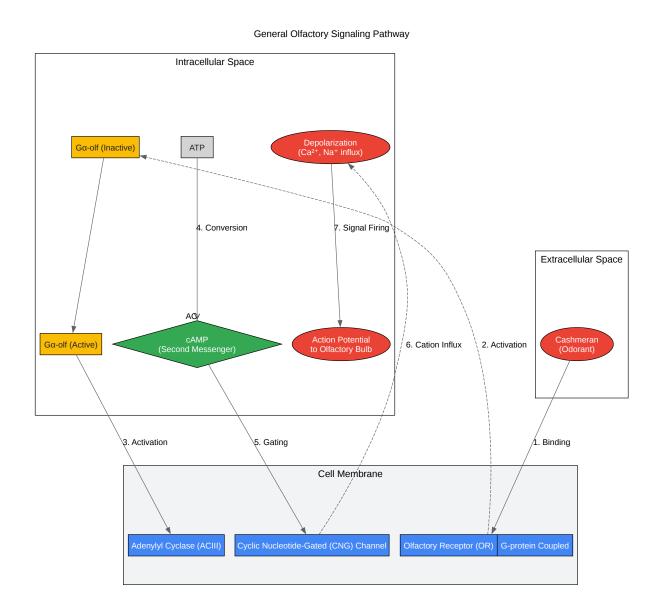
The perception of odorants like **Cashmeran** begins with their interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[7] While **Cashmeran** imparts a musky character, the specific human ORs responsible for its detection are part of a broader family of receptors that respond to various musk compounds. Studies have identified OR5AN1 and OR1A1 as key human receptors for different classes of musks, such as macrocyclic and nitromusks.[8][9][10] The binding of an odorant to its specific OR initiates a conserved intracellular signaling cascade.

The general olfactory signal transduction pathway is as follows:

- Binding: **Cashmeran** (the odorant ligand) binds to a specific Olfactory Receptor (OR) on the neuron's membrane.
- G-Protein Activation: This binding causes a conformational change in the OR, activating the associated heterotrimeric G-protein (specifically Gα-olf). The Gα-olf subunit dissociates and exchanges GDP for GTP.
- Adenylyl Cyclase Activation: The activated Gα-olf subunit binds to and activates the enzyme adenylyl cyclase type III (ACIII).
- cAMP Production: ACIII catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a secondary messenger. The intracellular concentration of cAMP rises rapidly.
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.
- Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca<sup>2+</sup> and Na<sup>+</sup>) into the cell, leading to its depolarization.
- Action Potential: If the depolarization reaches a sufficient threshold, it triggers an action potential (a nerve impulse).



 Signal Transmission: The action potential propagates along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.



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The G-protein coupled signaling cascade initiated by an odorant.



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- To cite this document: BenchChem. [cashmeran chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120643#cashmeran-chemical-structure-and-properties]

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